molecular formula C17H24ClN3O B12770146 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride CAS No. 6635-02-5

1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride

Cat. No.: B12770146
CAS No.: 6635-02-5
M. Wt: 321.8 g/mol
InChI Key: TXJVCDKCYRZPQC-UHFFFAOYSA-N
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Description

1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone, followed by cyclization under acidic conditions to form the indole core .

Industrial Production Methods: Industrial production of this compound may involve optimization of the Fischer indole synthesis to achieve higher yields and purity. This can be accomplished through the use of microwave irradiation, which significantly reduces reaction times and improves efficiency . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

CAS No.

6635-02-5

Molecular Formula

C17H24ClN3O

Molecular Weight

321.8 g/mol

IUPAC Name

1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide;hydrochloride

InChI

InChI=1S/C17H23N3O.ClH/c1-19(2)17(21)13-7-9-20(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16;/h3-6,11,13,18H,7-10,12H2,1-2H3;1H

InChI Key

TXJVCDKCYRZPQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32.Cl

Origin of Product

United States

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